N-{2-[(4-Aminobut-2-yn-1-yl)amino]-2-oxoethyl}benzamide
Description
Properties
CAS No. |
918871-71-3 |
|---|---|
Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
N-[2-(4-aminobut-2-ynylamino)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C13H15N3O2/c14-8-4-5-9-15-12(17)10-16-13(18)11-6-2-1-3-7-11/h1-3,6-7H,8-10,14H2,(H,15,17)(H,16,18) |
InChI Key |
RGJMRNJEHINADD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NCC#CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-Aminobut-2-yn-1-yl)amino]-2-oxoethyl}benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobut-2-yn-1-amine with benzoyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-Aminobut-2-yn-1-yl)amino]-2-oxoethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminobutynyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or aminobutynyl derivatives.
Scientific Research Applications
N-{2-[(4-Aminobut-2-yn-1-yl)amino]-2-oxoethyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-{2-[(4-Aminobut-2-yn-1-yl)amino]-2-oxoethyl}benzamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .
Comparison with Similar Compounds
Data Tables
Biological Activity
N-{2-[(4-Aminobut-2-yn-1-yl)amino]-2-oxoethyl}benzamide, also known by its CAS number 918871-71-3, is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The molecular structure of this compound is represented by the following formula:
- Molecular Formula : C13H15N3O2
- Molecular Weight : 245.28 g/mol
- IUPAC Name : N-[2-(4-aminobut-2-ynylamino)-2-oxoethyl]benzamide
The compound features a benzamide moiety linked to a 2-oxoethyl group, which is further substituted with an aminobutynyl group. This unique structure may contribute to its biological activity.
Research indicates that compounds similar to this compound exhibit protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress. ER stress is a significant factor in diabetes pathogenesis, leading to β-cell dysfunction and apoptosis .
2. Protective Effects Against ER Stress
A study highlighted the development of analogs that protect β-cells from ER stress-induced death. Notably, a derivative showed maximal activity with an EC50 value of 0.1 ± 0.01 μM, indicating high potency in promoting cell viability under stress conditions .
| Compound | Maximum Activity (%) | EC50 (μM) |
|---|---|---|
| WO5m | 100 | 0.1 ± 0.01 |
| Compound 5a | 45 | 18.6 ± 4 |
This table summarizes the protective effects of various compounds related to the benzamide scaffold against ER stress.
3. Potential Applications
The biological activity of this compound suggests potential applications in treating diabetes and other metabolic disorders characterized by β-cell dysfunction. The ability to enhance cell viability under stress conditions could lead to new therapeutic strategies for managing diabetes.
Case Study: β-cell Protection
In a controlled laboratory setting, INS-1 cells (a model for pancreatic β-cells) were treated with various concentrations of this compound analogs alongside tunicamycin (Tm), an ER stress inducer. The results demonstrated that specific derivatives significantly improved cell viability compared to controls treated only with Tm.
Study Findings
Research has focused on structure-activity relationships (SAR) to optimize the efficacy of benzamide derivatives:
-
Modification Impact : Substitutions on the benzamide scaffold were systematically varied to assess their impact on biological activity.
- Compounds with electron-donating groups generally exhibited enhanced protective effects.
- Solubility Considerations : Improved water solubility was noted in some derivatives, which is crucial for bioavailability in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
